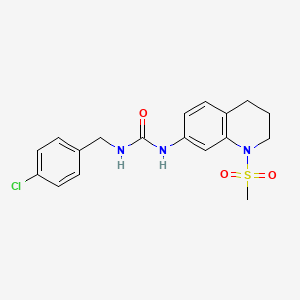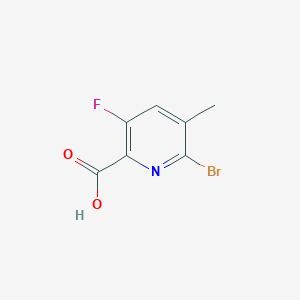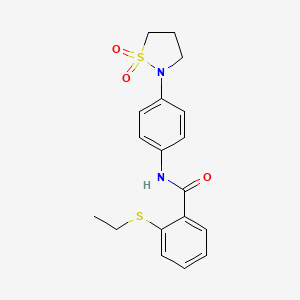
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide, also known as ERW1041E, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various experiments, and its unique structure and properties make it a valuable tool for researchers in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide and its derivatives demonstrate potential in various biological activities. One study outlines the synthesis of similar compounds and their preliminary evaluation as antimicrobials, showing promising antibacterial activities (Patel & Dhameliya, 2010).
Anti-Tubercular Activity
A research focusing on derivatives of similar compounds reveals significant anti-tubercular activity against Mycobacterium tuberculosis, alongside their non-cytotoxic nature against human cancer cell lines (Nimbalkar et al., 2018).
Anti-Inflammatory Applications
Another study synthesizing related compounds assessed their anti-inflammatory activity, comparing them to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Anticancer Potential
Derivatives of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide have been explored for their anticancer activities. A study demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Antiviral Activity
Research into spirothiazolidinone derivatives, closely related to the target compound, revealed strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Antimicrobial Properties
Further studies have highlighted the antimicrobial potential of related benzamide derivatives, with one showing significant activities against various bacterial and fungal strains (Patel & Patel, 2015).
Propiedades
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-2-24-17-7-4-3-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-5-13-25(20,22)23/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSSGORUGLHRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

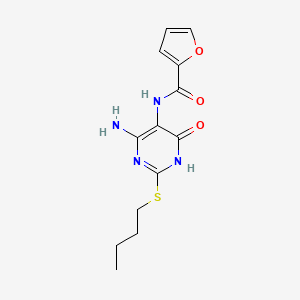
![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride](/img/structure/B2359886.png)
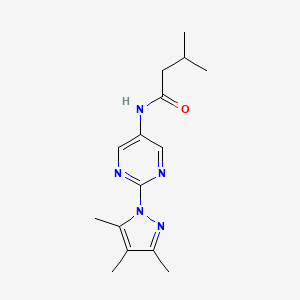
![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)
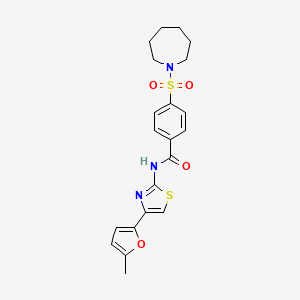
![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)
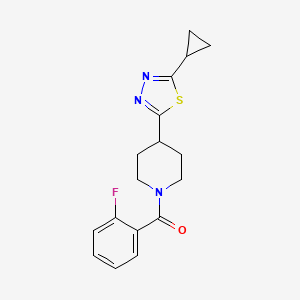
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)
![N-(4-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2359899.png)
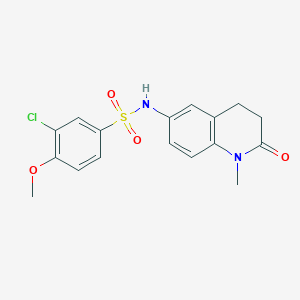
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)
![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2359905.png)
